3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid
CAS No.: 62023-35-2
Cat. No.: VC18262366
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid - 62023-35-2](/images/structure/VC18262366.png)
Specification
CAS No. | 62023-35-2 |
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Molecular Formula | C15H21NO5 |
Molecular Weight | 295.33 g/mol |
IUPAC Name | 2-hydroxy-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C15H21NO5/c1-10(2)8-12(13(17)14(18)19)16-15(20)21-9-11-6-4-3-5-7-11/h3-7,10,12-13,17H,8-9H2,1-2H3,(H,16,20)(H,18,19) |
Standard InChI Key | GLIFSOKVWZLIRL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(C(C(=O)O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties
Physicochemical Characteristics
The hydroxyl and carboxylic acid groups confer amphiphilic properties, facilitating solubility in both aqueous and organic media .
Synthesis and Modification
Synthetic Routes
The synthesis typically involves sequential protection and functionalization of a parent amino acid, 3-amino-2-hydroxy-5-methylhexanoic acid (CAS: 62023-30-7) . Key steps include:
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Amino Group Protection: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the Cbz-protected intermediate .
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Carboxylic Acid Activation: Conversion to an active ester (e.g., pentafluorophenyl ester) for subsequent peptide coupling .
Example Reaction Conditions:
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Reagents: Cbz-Cl, triethylamine, dichloromethane (DCM).
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Temperature: 0–25°C.
Industrial-Scale Production
Flow microreactor systems are employed to enhance reaction control and scalability, reducing byproduct formation and improving sustainability .
Biological Activity and Applications
Enzyme Inhibition
The compound’s structural similarity to norstatine derivatives suggests potential as a β-secretase (BACE) inhibitor, a target for Alzheimer’s disease therapeutics . In vitro studies on analogs demonstrate IC₅₀ values of ~20 µM, highlighting its modulatory effects on enzymatic activity .
Peptide Synthesis
As a building block in solid-phase peptide synthesis (SPPS), the Cbz group ensures selective deprotection under hydrogenolytic conditions, enabling precise chain elongation . Its methyl and hydroxyl groups enhance peptide stability and conformational diversity .
Comparative Analysis with Analogous Compounds
Cbz vs. Boc Protection
Feature | Cbz-Protected Compound | Boc-Protected Analog |
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Deprotection Method | Hydrogenolysis (H₂/Pd-C) | Acidolysis (TFA) |
Stability | Sensitive to reducing agents | Stable under basic conditions |
Applications | Peptide synthesis, enzyme studies | Drug discovery, biochemical assays |
The Cbz group’s lability under hydrogenation makes it suitable for orthogonal protection strategies in complex syntheses .
Future Directions and Research Gaps
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Stereochemical Elucidation: Absolute configuration determination via X-ray crystallography or NMR spectroscopy is needed to correlate structure with activity .
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Therapeutic Optimization: Structure-activity relationship (SAR) studies could refine its efficacy as a BACE inhibitor .
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Green Chemistry: Developing solvent-free or catalytic methods to improve synthetic efficiency .
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